molecular formula C17H12N4OS B2448333 N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1210387-22-6

N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2448333
CAS RN: 1210387-22-6
M. Wt: 320.37
InChI Key: ZWZVUPSKOMYCEA-UHFFFAOYSA-N
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Description

Imidazole derivatives, such as the one you’re asking about, are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties and are used in the development of new drugs .


Synthesis Analysis

The synthesis of similar compounds often involves various approaches, including multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of similar compounds is often deduced by IR and NMR spectral tools .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve a series of structural manipulations to obtain various pharmacophoric motif conjugates .


Physical And Chemical Properties Analysis

Imidazole derivatives are generally white or colorless solids that are highly soluble in water and other polar solvents . They show both acidic and basic properties due to their amphoteric nature .

Scientific Research Applications

Therapeutic Potential

The compound is part of a class of imidazole containing compounds which have a broad range of chemical and biological properties . These compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Potential

The compound has been evaluated for its antitumor potential against different cell lines . This suggests that it could be used in the development of new drugs for cancer treatment.

Pharmacokinetics and Toxicity Profiles

The compound has been studied for its pharmacokinetics and toxicity profiles . This is crucial in drug development as it helps to understand how the drug is absorbed, distributed, metabolized, and excreted in the body, as well as its potential side effects.

Antibacterial and Antifungal Activity

The compound has shown potential antibacterial and antifungal activity . This suggests that it could be used in the development of new antibiotics or antifungal drugs.

Anti-inflammatory and Analgesic Activities

Some derivatives of the compound have shown anti-inflammatory and analgesic activities . This suggests that it could be used in the development of new drugs for the treatment of inflammation and pain.

Structural Activity Relationship (SAR)

The compound’s structural activity relationship (SAR) has been studied . SAR is a method used in medicinal chemistry to understand how the structure of a drug relates to its biological activity. This information can be used to design more effective drugs.

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a key future direction for research into heterocyclic compounds . The broad range of biological activities exhibited by imidazole derivatives makes them promising candidates for this research .

properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-16(17-20-14-3-1-2-4-15(14)23-17)19-12-7-5-11(6-8-12)13-9-10-18-21-13/h1-10H,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZVUPSKOMYCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide

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